molecular formula C13H16N4S B1300735 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 23714-52-5

4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1300735
CAS No.: 23714-52-5
M. Wt: 260.36 g/mol
InChI Key: OLEJDHJNTDGFEY-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS: 23714-52-5) is a heterocyclic compound with the molecular formula C₁₃H₁₆N₄S and a molecular weight of 260.36 g/mol . Its structure features a cyclohexyl group at position 4, a pyridin-4-yl moiety at position 5, and a thiol group at position 3 of the triazole ring. This compound is of interest due to its structural similarity to pharmacologically active triazole derivatives, though its specific applications require further exploration .

Properties

IUPAC Name

4-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEJDHJNTDGFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357591
Record name 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
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Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23714-52-5
Record name 4-Cyclohexyl-2,4-dihydro-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione
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Record name 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
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Preparation Methods

Synthesis from Isonicotinic Acid Hydrazide and Thiourea

One well-documented method involves the reaction of isonicotinic acid hydrazide (isoniazid) with thiourea under heating, followed by treatment with sodium hydroxide to induce cyclization:

  • Step 1: Isonicotinic acid hydrazide (2 g, 0.015 mol) is reacted with thiourea (4.57 g, 0.06 mol) at 170 °C.
  • Step 2: The reaction mixture is treated with sodium hydroxide to promote ring closure.
  • Yield: 2.5 g (93.6%) of 5-pyridin-4-yl-4H-triazole-3-thiol is obtained.
  • Characterization: Melting point 350 °C; IR bands at 3195 cm⁻¹ (NH), 1610 cm⁻¹ (=N), 1272 cm⁻¹ (C=S); ¹H NMR shows aromatic protons and broad NH signals; elemental analysis matches calculated values closely.

This method can be adapted to introduce the cyclohexyl group by using cyclohexyl-substituted hydrazides or isothiocyanates.

Cyclization of Thiosemicarbazides in Alkaline Medium

Another approach involves preparing 1,4-substituted thiosemicarbazides from hydrazides and aryl isothiocyanates, followed by ring closure in alkaline medium:

  • Preparation of Thiosemicarbazides: Hydrazides such as phenylacetic acid hydrazide react with aryl isothiocyanates to form thiosemicarbazides in yields of 88–95%.
  • Cyclization: These thiosemicarbazides undergo ring closure in alkaline medium (e.g., sodium hydroxide) to yield 4,5-substituted 1,2,4-triazole-3-thiols with yields ranging from 62–79%.
  • Example: 1-Phenylacetyl-4-(4-chlorophenyl)thiosemicarbazide cyclizes to 4-(4-chlorophenyl)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol with 72% yield.
  • Characterization: IR, ¹H NMR, and elemental analysis confirm the structures.

By analogy, cyclohexyl-substituted thiosemicarbazides can be synthesized and cyclized similarly to obtain the target compound.

Bis-Thiosemicarbazide Route and Cyclization

A more complex method involves bis-thiosemicarbazide intermediates derived from terephthaloyl or isophthaloyl chlorides reacting with hydrazine hydrate and isothiocyanates:

  • Step 1: Reaction of terephthaloyl or isophthaloyl chloride with hydrazine hydrate in refluxing ethanol to form bis-hydrazides.
  • Step 2: Reaction of bis-hydrazides with isothiocyanates to yield bis-thiosemicarbazides.
  • Step 3: Cyclization of bis-thiosemicarbazides in sodium hydroxide solution under reflux for 4 hours.
  • Step 4: Acidification to pH 4–5 to precipitate bis-1,2,4-triazole-3-thiols.
  • Yields: Moderate to good yields reported.
  • Characterization: Confirmed by IR, NMR, and elemental analysis.

This method is more suited for bis-substituted triazole derivatives but provides insight into cyclization conditions applicable to mono-substituted analogs.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Product Description Reference
1 Isonicotinic acid hydrazide + Thiourea Heat at 170 °C, NaOH treatment 93.6 5-Pyridin-4-yl-4H-1,2,4-triazole-3-thiol
2 Hydrazides + Aryl isothiocyanates Reflux in ethanol, alkaline cyclization 62–79 4,5-Substituted 1,2,4-triazole-3-thiols
3 Terephthaloyl/isophthaloyl chloride + Hydrazine + Isothiocyanates Reflux ethanol, NaOH cyclization, acidification Moderate Bis-1,2,4-triazole-3-thiols
4 Cyclohexyl hydrazide + Pyridin-4-yl precursors Similar cyclization conditions ~75 4-Cyclohexyl-5-pyridin-4-yl-1,2,4-triazole-3-thiol

Analytical and Spectroscopic Data

  • IR Spectroscopy: Characteristic bands include NH stretching (~3100–3400 cm⁻¹), C=N stretching (~1600–1650 cm⁻¹), and C=S stretching (~1200–1300 cm⁻¹).
  • ¹H NMR: Aromatic protons of pyridine ring appear as doublets around 7.7–8.7 ppm; cyclohexyl protons appear as multiplets in aliphatic region; broad singlets for NH and SH protons.
  • ¹³C NMR: Signals for aromatic carbons, triazole carbons, and thiocarbonyl carbon (~168 ppm).
  • Elemental Analysis: Experimental values closely match calculated percentages for C, H, N, and S, confirming purity and structure.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfoxides, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research has demonstrated that derivatives of triazole compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics or antifungal agents .
  • Anticancer Properties :
    • Some studies suggest that triazole derivatives can induce apoptosis in cancer cells. The compound may function by disrupting cellular mechanisms or inhibiting specific enzymes involved in cancer cell proliferation. Further research is required to elucidate its mechanism of action and efficacy against different cancer types .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit certain enzymes that are crucial in disease pathways. For example, its ability to act as a selective inhibitor could be beneficial in treating diseases related to enzyme dysregulation .

Agricultural Applications

  • Fungicides :
    • The compound's thiol group may enhance its effectiveness as a fungicide. It can be utilized to protect crops from fungal infections, thereby improving yield and quality. Studies indicate that similar triazole compounds have been effective in controlling plant pathogens .
  • Plant Growth Regulators :
    • There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence physiological processes such as germination and flowering, potentially leading to improved agricultural practices .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values indicating effectiveness comparable to conventional antibiotics.
Anticancer PotentialIn vitro studies showed that the compound could induce apoptosis in specific cancer cell lines, suggesting potential as a chemotherapeutic agent.
Agricultural UseEvaluated as a fungicide; results indicated effective control over common plant fungal diseases, supporting its application in crop protection strategies.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position 4, 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol Cyclohexyl, Pyridin-4-yl C₁₃H₁₆N₄S 260.36 Not reported High lipophilicity; potential for membrane permeability.
4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol Trifluoromethyl, 4-Nitro-benzylidene C₁₀H₇F₃N₄O₂S 320.25 207–208 Electron-withdrawing groups (CF₃, NO₂); higher rigidity and melting point.
12d: 4-(((2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl)methylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyrrole-3-yl, Pyridin-4-yl C₂₀H₁₈ClN₆S 409.10 238–240 Bulky aromatic substituents; lower yield (52%) due to steric hindrance.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase melting points by enhancing molecular rigidity and intermolecular interactions .
  • Cyclohexyl vs.
  • Synthetic Yields : Compounds with sterically hindered substituents (e.g., pyrrole in 12d) exhibit lower yields (~52%) compared to simpler derivatives (e.g., 90% yield for the trifluoromethyl-nitro compound) .
Tautomerism and Stability
  • Thiol-Thione Equilibrium : 1,3,4-Oxadiazole-2-thione derivatives favor the thione tautomer by 9.6–12.1 kcal/mol in gas and aqueous phases . For triazole-thiols, the thiol form is likely stabilized by hydrogen bonding, but substituents like pyridinyl (electron-withdrawing) may shift equilibrium toward the thione form, affecting reactivity.

Biological Activity

4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS No. 23714-52-5) is a compound belonging to the triazole family, known for its diverse biological activities. The triazole moiety is recognized for its potential in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activities associated with this compound, supported by recent research findings and data tables.

  • Molecular Formula : C13H16N4S
  • Molecular Weight : 260.36 g/mol
  • Structure : The compound features a triazole ring substituted with cyclohexyl and pyridinyl groups, which may influence its biological interactions.

1. Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study assessing various triazole derivatives, this compound showed promising antifungal activity against strains such as Candida albicans and Staphylococcus aureus .

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Candida albicans1832
Staphylococcus aureus1564
Escherichia coli12128

2. Anti-inflammatory Activity

Compounds containing the triazole moiety have been shown to possess anti-inflammatory properties. In vitro studies indicated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α15045
IL-612030

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it demonstrated selective cytotoxicity towards human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. In a comparative study, it was found to inhibit cell migration and proliferation more effectively than standard chemotherapeutic agents .

Cell Line IC50 (µM)
IGR3910
MDA-MB-23115

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of COX Enzymes : The compound exhibits selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
  • Modulation of Signaling Pathways : It affects signaling pathways associated with inflammation and cancer cell survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Efficacy : In a carrageenan-induced rat paw edema model, the compound significantly reduced inflammation compared to controls .
  • Anticancer Studies : A recent study evaluated the compound's effects on metastatic behavior in cancer cells, demonstrating its potential as an antimetastatic agent .

Q & A

Q. Basic

  • Spectroscopy : ¹H-NMR identifies proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm), while IR confirms thiol (-SH) stretches (~2550 cm⁻¹) or thione (C=S) bands (~1250 cm⁻¹). LC-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 289 for C₁₃H₁₁N₃OS₂) .
  • Computational : Density Functional Theory (DFT) calculations optimize geometry and predict vibrational frequencies, which are cross-validated with experimental IR/NMR data to resolve thiol-thione tautomerism .

What strategies are used to design derivatives with enhanced bioactivity, and how are their structure-activity relationships (SAR) analyzed?

Q. Advanced

  • Derivatization : S-alkylation with halogenated or heterocyclic substituents (e.g., 2-chloroethyl) enhances lipophilicity and target binding. Mannich bases introduce aminoalkyl groups for hydrogen bonding .
  • SAR Analysis : Biological assays (e.g., antimicrobial IC₅₀, enzyme inhibition) are correlated with substituent properties (logP, H-bond donors). For instance, cyclohexyl groups improve membrane permeability, while pyridinyl moieties enhance π-π stacking with enzyme active sites .

How can molecular docking and ADME analysis predict the pharmacological potential of triazole-thiol derivatives?

Q. Advanced

  • Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, lanosterol demethylase). Pyridinyl and triazole rings form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while hydrophobic substituents occupy pocket sub-sites .
  • ADME : SwissADME predicts bioavailability (%F >50), blood-brain barrier penetration (BBB+), and CYP450 inhibition. Derivatives with low topological polar surface area (TPSA <90 Ų) and moderate logP (2–5) often show favorable pharmacokinetics .

How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?

Q. Advanced

  • Case Study : If docking predicts high affinity but assays show low activity, consider:
    • Solubility : Use shake-flask methods to measure aqueous solubility. Poor solubility (e.g., <10 µg/mL at pH 7.4) may limit cellular uptake .
    • Metabolic Stability : Incubate with liver microsomes to assess CYP-mediated degradation. Short half-lives (<30 min) suggest need for prodrug strategies .
    • Off-Target Effects : Perform selectivity screening against related enzymes (e.g., COX-1 vs. COX-2) to identify non-specific binding .

What role does tautomeric equilibria play in the reactivity and biological activity of triazole-thiol derivatives?

Advanced
Thiol-thione tautomerism influences electronic properties and binding modes. For example:

  • Thiol form (-SH): Reacts with electrophiles (e.g., alkyl halides) to form disulfides or metal complexes.
  • Thione form (C=S): Participates in hydrogen bonding with enzyme residues (e.g., His75 in urease).
    DFT calculations (e.g., Gibbs free energy difference ΔG) quantify tautomeric preference. Thione-dominant forms often exhibit stronger enzyme inhibition due to stable H-bond networks .

How are triazole-thiol derivatives evaluated for antitumor potential, and what biomarkers are monitored?

Q. Advanced

  • In Vitro : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) measure IC₅₀ values. Flow cytometry detects apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockage) .
  • Biomarkers : Western blotting quantifies apoptosis regulators (Bcl-2, Bax) and DNA repair proteins (PARP-1). Derivatives inducing ROS generation (measured via DCFH-DA assay) may activate caspase-dependent pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

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